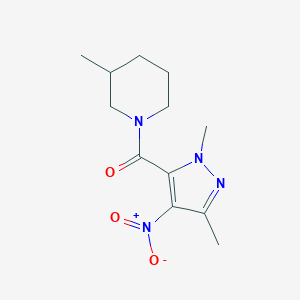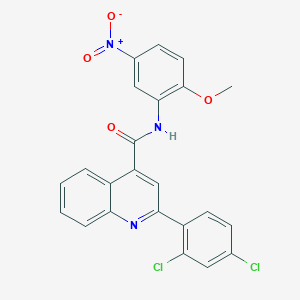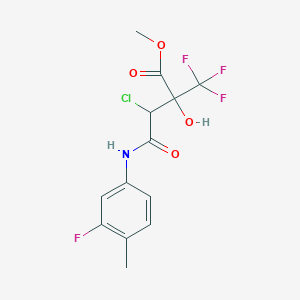
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a piperidine ring attached via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-dimethylpyrazole to introduce the nitro group at the 4-position. This is followed by the formation of the methanone linkage through a reaction with 3-methylpiperidine under controlled conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole and piperidine moieties are known to exhibit biological activities, including anti-inflammatory and analgesic properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Used in the design of energetic materials.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H18N4O3 |
|---|---|
Poids moléculaire |
266.3g/mol |
Nom IUPAC |
(2,5-dimethyl-4-nitropyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18N4O3/c1-8-5-4-6-15(7-8)12(17)11-10(16(18)19)9(2)13-14(11)3/h8H,4-7H2,1-3H3 |
Clé InChI |
RZFMLOXCFJYBJZ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
SMILES canonique |
CC1CCCN(C1)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457764.png)
![4-bromo-N-[5-bromo-2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457766.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457769.png)

![5-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B457773.png)
![2-{[3-(4-fluorophenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B457774.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457777.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B457778.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B457779.png)
![2-{[3-(4-Tert-butylphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B457782.png)


![2-ethyl-N-{4'-[(2-ethylbutanoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}butanamide](/img/structure/B457786.png)
